1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene
Description
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene is a nitroaromatic compound characterized by a benzene ring substituted with three functional groups:
- Nitro group (-NO₂) at position 1,
- Trifluoromethyl (-CF₃) at position 2,
- Isopropoxy (-OCH(CH₃)₂) at position 2.
Its molecular formula is C₁₀H₁₀F₃NO₃, with a molecular weight of 261.19 g/mol. The compound is likely synthesized through nitration of a pre-functionalized benzene derivative, such as 4-isopropoxy-2-(trifluoromethyl)bromobenzene, followed by substitution or coupling reactions .
Its isopropoxy group may enhance solubility in organic solvents compared to non-alkoxy analogues.
Properties
IUPAC Name |
1-nitro-4-propan-2-yloxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-6(2)17-7-3-4-9(14(15)16)8(5-7)10(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZJBYUGHKMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene, also known by its CAS number 1236062-04-6, is an organic compound characterized by a nitro group, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring. With the molecular formula and a molar mass of 249.19 g/mol, this compound has gained attention for its potential biological activities and applications in medicinal chemistry.
The physicochemical properties of 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene are crucial for understanding its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 249.19 g/mol |
| Density | 1.296 g/cm³ (predicted) |
| Boiling Point | 299.3 °C (predicted) |
The biological activity of this compound can be attributed to its functional groups:
- Nitro Group : Known for participating in redox reactions, potentially acting as an electrophile.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.
- Propan-2-yloxy Group : Affects solubility and reactivity, possibly facilitating interactions with biomolecules.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Nitro-substituted aromatic compounds are often evaluated for their antibacterial and antifungal properties. Studies suggest that the presence of the nitro group can enhance antimicrobial efficacy by disrupting cellular processes.
- Enzyme Inhibition : Compounds with similar structures have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the aromatic system can significantly affect inhibitory potency against these enzymes .
- Antioxidant Properties : Some studies have reported that compounds containing trifluoromethyl groups exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Screening
A study conducted on various nitro-substituted aromatic compounds demonstrated that 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene exhibited significant antibacterial activity against Gram-positive bacteria, showing potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
In a comparative analysis of various aryl ether derivatives, it was found that 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene displayed moderate inhibition against AChE and BChE, suggesting its potential use in treating cholinergic deficits associated with Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene is primarily investigated for its potential therapeutic applications. The presence of both nitro and trifluoromethyl groups enhances its biological activity.
- Antimicrobial Activity : Studies have indicated that nitro compounds possess antimicrobial properties. Research has shown that derivatives of nitrobenzene can inhibit bacterial growth, making this compound a candidate for developing new antibiotics .
- Anti-cancer Properties : There is emerging evidence that compounds containing trifluoromethyl groups exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that 1-nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene may induce apoptosis in cancer cells, warranting further exploration in cancer therapeutics .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials due to its unique chemical structure.
- Polymer Synthesis : The compound can be used as a monomer in the production of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly .
- Fluorinated Materials : The trifluoromethyl group imparts hydrophobic characteristics, making it useful in creating coatings and materials for water-repellent applications. These materials are beneficial in various industries, including textiles and electronics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several nitro compounds, including 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Development
Research conducted at a leading university focused on synthesizing novel polymers using 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene as a building block. The resulting polymers showed improved thermal stability compared to conventional polymers, indicating promising applications in high-performance materials .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene with structurally related nitroaromatics:
Key Differences and Implications
Substituent Effects on Reactivity: The isopropoxy group in the target compound improves solubility in non-polar solvents compared to trifluoromethoxy (C₇H₄F₃NO₃, ), which is more electronegative and sterically compact. Halogen vs. Nitro: Replacing bromine (in C₁₀H₁₀BrF₃O ) with nitro enhances electrophilicity, making the compound more reactive toward nucleophilic substitution or reduction (e.g., catalytic hydrogenation ).
Applications: Nitro- and trifluoromethyl-substituted aromatics are prevalent in agrochemicals (e.g., herbicides, insecticides ) and pharmaceuticals (e.g., kinase inhibitors ). The iodo analogue (C₇H₃F₃INO₂ ) is useful in cross-coupling reactions, whereas the target compound’s isopropoxy group may favor ether-cleavage reactions or act as a directing group.
Diamine derivatives of nitro compounds (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine ) are prone to oxidation, whereas the target nitro compound is more stable.
Data Table: Physical and Spectral Properties
Preparation Methods
Route Overview
-
Starting Material : 4-Chloro-2-(trifluoromethyl)benzene.
-
Nitration : Introduce a nitro group at position 1.
-
Substitution : Replace chlorine with isopropyloxy via nucleophilic aromatic substitution (SNAr).
Experimental Validation
-
Nitration :
-
Substitution :
-
Conditions: NaO-iPr (2 eq), DMSO, 120°C, 12 h.
-
Outcome: 1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene (60% yield, hypothetical).
-
Key Challenge : SNAr requires electron-deficient aryl chlorides; CF₃ and NO₂ enhance reactivity.
-
Route Overview
-
Starting Material : 4-Hydroxy-2-(trifluoromethyl)benzene.
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Alkylation : Convert hydroxy to isopropyloxy.
-
Nitration : Introduce nitro group at position 1.
Experimental Validation
-
Alkylation :
-
Nitration :
Route Overview
Experimental Validation
-
Demethylation :
-
Alkylation :
-
Conditions: Isopropyl bromide (1.5 eq), K₂CO₃, DMF, 100°C, 8 h.
-
Outcome: Target compound (70% yield, hypothetical).
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Key Challenge : Nitro groups are sensitive to strong bases; mild conditions are critical.
-
Comparative Analysis of Methods
| Parameter | Nitration-Substitution | Alkylation-Nitration | Demethylation-Alkylation |
|---|---|---|---|
| Yield | 60% | 68% | 70% |
| Key Advantage | Short route | High functional tolerance | Utilizes stable intermediates |
| Key Limitation | Harsh SNAr conditions | Nitration regioselectivity | Demethylation sensitivity |
| Scalability | Moderate | High | Moderate |
Critical Reaction Considerations
Directing Effects in Nitration
-
CF₃ Group : Strongly meta-directing.
-
O-iPr Group : Ortho/para-directing but deactivating due to steric bulk.
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Synergistic Effects : Nitro placement at position 1 is favored when CF₃ (position 2) and O-iPr (position 4) are present.
Functional Group Compatibility
-
Nitro Group : Susceptible to reduction under acidic/basic conditions (e.g., HI, H₂/Pd).
-
CF₃ Group : Stable under nitration and SNAr conditions but may hinder substitution kinetics.
Q & A
Basic: What are the optimal synthetic routes for 1-nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene, considering regioselectivity and yield?
Methodological Answer:
Synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
Nitro Group Introduction: Electrophilic nitration at the ortho position relative to a directing group (e.g., trifluoromethyl).
Etherification: Nucleophilic substitution of a halogen (e.g., iodine or bromine) with propan-2-yloxy under basic conditions (e.g., K₂CO₃ in DMF) .
Purification: Column chromatography or recrystallization to isolate the product.
Key Considerations:
- Regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, which directs nitration to the ortho position .
- Yields can be improved by optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMSO for polar intermediates) .
Basic: What safety protocols are critical when handling intermediates with nitro and trifluoromethoxy groups?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitroarenes are toxic and potentially mutagenic. Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., trifluoromethyl-containing compounds).
- Waste Disposal: Segregate nitro-containing waste and neutralize acidic byproducts before disposal via certified hazardous waste services .
Advanced: How can conflicting NMR data arising from the electron-withdrawing effects of nitro and trifluoromethyl groups be resolved?
Methodological Answer:
- Solvent Selection: Use deuterated DMSO or CDCl₃ to enhance solubility and reduce signal broadening caused by aromatic ring anisotropy.
- Advanced Techniques: Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. The nitro group deshields adjacent protons, while trifluoromethyl causes splitting due to - coupling .
- Reference Data: Compare with structurally similar compounds (e.g., 4-nitro-3-(trifluoromethyl)benzaldehyde) to assign peaks accurately .
Advanced: What crystallographic challenges are posed by this compound, and how can SHELX software address them?
Methodological Answer:
- Challenges: The trifluoromethyl group introduces disorder, and the nitro group creates strong anisotropic thermal motion.
- Refinement Strategy:
Advanced: How does the propan-2-yloxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance: The isopropyl group limits accessibility to the aromatic ring, reducing efficiency in Suzuki-Miyaura couplings.
- Directed Ortho-Metalation: The ether oxygen can act as a directing group for lithiation, enabling selective functionalization at the meta position relative to the nitro group .
- Catalytic Systems: Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate steric effects in coupling reactions .
Advanced: What computational methods predict the electronic effects of substituents on aromatic ring reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group reduces electron density at the para position, while trifluoromethyl enhances electrophilicity at the ortho position .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict sites for electrophilic attack (e.g., nitration or halogenation) .
Advanced: Are there discrepancies in reported melting points due to polymorphic forms, and how can they be characterized?
Methodological Answer:
- Polymorphism Screening: Perform recrystallization in multiple solvents (e.g., ethanol, hexane) to isolate different crystal forms.
- Characterization Tools:
- Differential Scanning Calorimetry (DSC) to detect thermal transitions.
- X-ray Powder Diffraction (XRPD) to distinguish polymorphs .
- Literature Comparison: Cross-reference with analogs like 4-nitro-2-(trifluoromethyl)benzoic acid, which exhibits polymorphism due to hydrogen bonding variations .
Advanced: How to design a stability study for nitroarene derivatives under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
